5-Bromo-3-fluoropentan-2-one
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Overview
Description
5-Bromo-3-fluoropentan-2-one is a versatile small molecule scaffold with the chemical formula C5H8BrFO and a molecular weight of 183.02 g/mol . This compound is primarily used in research and development as a building block for synthesizing more complex molecules. It is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-Bromo-3-fluoropentan-2-one typically involves the bromination and fluorination of pentan-2-one. One common method includes the reaction of pentan-2-one with bromine and a fluorinating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield .
For industrial production, the process may involve continuous flow reactors to enhance safety, reduce reaction time, and improve yield. The use of tubular diazotization reaction technology can also be employed to prepare intermediates, which are then converted to the final product .
Chemical Reactions Analysis
5-Bromo-3-fluoropentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-3-fluoropentan-2-one is widely used in scientific research due to its versatility as a building block. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoropentan-2-one involves its interaction with specific molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-3-fluoropentan-2-one can be compared with other halogenated ketones, such as:
5-Bromo-2-fluoropyridine: Similar in structure but contains a pyridine ring, making it more aromatic and potentially more reactive in certain conditions.
2-Bromo-3,3,3-trifluoropropene: Contains multiple fluorine atoms, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate for various synthetic applications .
Properties
IUPAC Name |
5-bromo-3-fluoropentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrFO/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOPLGTWWSKDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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